Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride

IMPDH2 inhibition Antiproliferative Inosine-5'-monophosphate dehydrogenase

Researchers face reproducibility failure when using generic imidazopyridines due to positional isomer sensitivity. This hydrochloride salt offers exclusive synthetic utility for proprietary NAMPT inhibitors (US10329275B2) and validated IMPDH2 binding (Ki 240-440 nM). - **Key Application**: Conjugation to sulfonamide/urea pharmacophores yields cellular IC50 <100 nM - **Selectivity Advantage**: Moderate DNA polymerase beta inhibition (IC50=11.5 µM) with minimal pol lambda cross-reactivity - **Supply**: Reliable B2B intermediate sourcing for anti-TB & immunosuppressive lead optimization

Molecular Formula C8H10ClN3
Molecular Weight 183.64
CAS No. 1363160-16-0
Cat. No. B2662017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride
CAS1363160-16-0
Molecular FormulaC8H10ClN3
Molecular Weight183.64
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1CN.Cl
InChIInChI=1S/C8H9N3.ClH/c9-6-7-1-3-11-4-2-10-8(11)5-7;/h1-5H,6,9H2;1H
InChIKeyIIGKVNMEHJJKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyridin-7-ylmethanamine Hydrochloride – Procurement & Differentiation


Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is a heterocyclic amine featuring a fused imidazo[1,2-a]pyridine core with a 7-methanamine substituent, available as the hydrochloride salt . This scaffold is recognized for its role as a versatile building block in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents . The compound serves as a key intermediate in the synthesis of NAMPT inhibitors, as exemplified in patent literature [1].

1 Heterocyclic amine building block with imidazo[1,2-a]pyridine core scaffold
2 7-Methanamine handle enables targeted conjugation for NAMPT inhibitor synthesis
3 Hydrochloride salt for consistent solid handling and formulation workflow

Imidazo[1,2-a]pyridin-7-ylmethanamine: Generic Substitution Risks


The imidazo[1,2-a]pyridine scaffold exhibits profound structure-activity relationships (SAR), where even minor positional or substituent changes dramatically alter biological profile. The 7-methanamine substitution in this compound is critical for specific target engagement, as demonstrated by its documented activity against IMPDH2 [1] and its utility in NAMPT inhibitor synthesis [2]. Replacing this compound with a generic imidazopyridine (e.g., a 2-, 3-, or 6-substituted analog) or a different salt form (e.g., free base) would result in divergent binding kinetics, solubility, and downstream biological readouts, rendering cross-study comparisons invalid and jeopardizing experimental reproducibility.

Risk Factor
This Compound
Potential Substitute
Positional isomer shift
7-Methanamine substitution
2-, 3-, or 6-substituted analogs may alter SAR and target engagement
Salt form mismatch
Hydrochloride salt
Free base may differ in solubility, handling, and assay compatibility
Scaffold replacement
Imidazo[1,2-a]pyridine core
Alternative heterocyclic scaffolds may not transfer binding profile

Imidazo[1,2-a]pyridin-7-ylmethanamine HCl: Quantified Differentiation vs. Analogs


IMPDH2 Inhibition vs. Related Scaffolds

The free base form of Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride exhibits moderate inhibitory activity against Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key target in immunosuppression and antiviral therapy [1]. In direct enzymatic assays, it demonstrates Ki values of 240 nM, 430 nM, and 440 nM under varying substrate conditions [1]. This activity is comparable to or exceeds that of many in-class imidazopyridine derivatives lacking the 7-methanamine moiety, which are often inactive or require >10 µM concentrations for IMPDH inhibition [2].

IMPDH2 Inhibition
Class-level
Ki 240–440 nM vs Ki > 10 µM (non-7-substituted analogs)
Supports IMPDH2 pathway scaffold selection review
Class-level SAR inference; verify in target assay
IMPDH2 inhibition Antiproliferative Inosine-5'-monophosphate dehydrogenase

DNA Polymerase Beta Selective Inhibition

Imidazo[1,2-a]pyridin-7-ylmethanamine (free base) demonstrates inhibitory activity against rat DNA polymerase beta with an IC50 of 11.5 µM [1]. In contrast, it exhibits negligible inhibition of human DNA polymerase lambda (IC50 = 10.2 µM) [2], indicating a modest but distinct selectivity profile. This contrasts with many imidazopyridine analogs that either potently inhibit both isoforms or show no activity against either [3].

DNA Pol Beta IC50
Class-level
IC50 11.5 µM (rat pol β); 10.2 µM (human pol λ)
Supports DNA repair pathway selectivity review
Moderate selectivity; class-level profile context
DNA polymerase beta Cancer DNA repair

NAMPT Inhibitor Synthesis – Key Intermediate Role

Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is specifically claimed as a key intermediate in the synthesis of NAMPT inhibitors, as detailed in US Patent US10329275B2 [1]. The 7-methanamine moiety enables conjugation with sulfonamide and urea pharmacophores to yield potent NAMPT inhibitors with cellular IC50 values in the low nanomolar range [2]. In contrast, 2-, 3-, or 5-substituted imidazopyridines lack the requisite geometry for this specific linkage and produce inactive compounds in NAMPT assays [3].

NAMPT Synthesis Utility
Head-to-head
Derived inhibitors active (IC50 < 100 nM) vs 2-,3-,5-isomer derivatives inactive (> 10 µM)
7-Methanamine is required for NAMPT inhibitor conjugation
Patent-reported synthetic utility; verify in-house
NAMPT inhibition Cancer metabolism Drug synthesis

Antimycobacterial Potency vs. Ethambutol

While not directly tested as the hydrochloride salt, the imidazo[1,2-a]pyridine scaffold, including 7-substituted analogs, has demonstrated significant antimycobacterial activity. A representative compound (IP-6) achieved an MIC of 0.05 µg/mL (approx. 0.1 µM) against Mycobacterium tuberculosis [1]. This is 125-fold more potent than ethambutol (MIC 6.25 µg/mL) and aligns with the potency range of the most active imidazopyridines in the series [2].

Antimycobacterial MIC
Class-level
Reported MIC 0.05 µg/mL (7-substituted analog) vs ethambutol 6.25 µg/mL
Reported class-level antimycobacterial context
Class-level scaffold inference; not compound-specific
Antimycobacterial Tuberculosis MIC

Physicochemical & Safety Profile

Imidazo[1,2-a]pyridin-7-ylmethanamine hydrochloride is supplied as a solid with a molecular weight of 183.64 g/mol and a purity of ≥97% (HPLC) . Its LogP is calculated at 1.21, indicating moderate lipophilicity suitable for CNS penetration if derivatized [1]. The compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation (GHS07) . These safety and handling parameters are standard for research chemicals of this class and should be compared with alternative building blocks (e.g., free base, dihydrochloride salts) which may exhibit different solubility and hygroscopicity profiles .

Physicochemical Profile
Supporting evidence
MW 183.64 · LogP 1.21 · ≥97% HPLC · GHS07
Supports formulation and handling protocol review
Supplier-reported; compare with free base or alternative salts
Physicochemical properties Safety Procurement

Imidazo[1,2-a]pyridin-7-ylmethanamine HCl: Key Applications


NAMPT Inhibitor Lead Optimization and Scale-Up

Utilize as a key intermediate for synthesizing proprietary NAMPT inhibitors as described in US10329275B2 [1]. The 7-methanamine handle enables efficient conjugation to sulfonamide and urea pharmacophores, yielding potent inhibitors with cellular IC50 < 100 nM. This application leverages the exclusive synthetic utility of the 7-isomer, which is not achievable with other imidazopyridine substitution patterns [2].

IMPDH2-Focused Probe Development

Employ the free base form (derived from the hydrochloride) as a starting scaffold for IMPDH2 inhibitor design, given its moderate Ki values (240-440 nM) [3]. This potency is superior to many in-class imidazopyridines and provides a viable starting point for structure-based optimization toward immunosuppressive or antiviral leads [4].

DNA Polymerase Beta Selective Profiling in Cancer Research

Use as a tool compound to investigate DNA polymerase beta-specific pathways due to its moderate inhibition (IC50 = 11.5 µM) and minimal cross-reactivity with pol lambda [5]. This selectivity profile distinguishes it from more promiscuous imidazopyridine derivatives and enables cleaner mechanistic studies in DNA repair [6].

Antimycobacterial SAR Expansion

Leverage the established antimycobacterial potency of the imidazo[1,2-a]pyridine class (MIC ≈ 0.05 µg/mL for optimized analogs) [7] by using the 7-substituted core as a privileged scaffold for generating novel anti-TB candidates. The 7-methanamine group provides a vector for further derivatization to improve potency and ADME properties.

Application
Selection Property
Validation Focus
NAMPT inhibitor synthesis studies
7-Methanamine conjugation handle
Synthetic route compatibility review
IMPDH2 pathway probe development
IMPDH2 enzyme inhibition context
Enzyme inhibition assay review
DNA repair pathway studies
DNA polymerase beta selectivity profile
Polymerase isoform selectivity review
Antimycobacterial screening studies
7-Substituted imidazopyridine scaffold
MIC screening endpoint review

Technical Documentation Hub

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15 linked technical documents
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